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Compound of Interest

Compound Name: m-(p-Toluidino)phenol

Cat. No.: B108392

An In-depth Technical Guide to m-(p-
Toluidino)phenol

This technical guide provides a comprehensive overview of the physical and chemical
characteristics of m-(p-Toluidino)phenol, tailored for researchers, scientists, and
professionals in drug development. This document outlines its properties, synthesis, and
analytical protocols, presenting quantitative data in structured tables and detailed
methodologies for key experimental procedures.

Core Chemical Identity and Properties

m-(p-Toluidino)phenol, also known by its IUPAC name 3-(4-methylanilino)phenol, is a
diarylamine derivative.[1] It is recognized as a key intermediate and a known impurity in the
synthesis of phentolamine mesylate, an a-adrenergic antagonist.[1][2][3] Its chemical structure
consists of a phenol ring linked to a p-toluidine moiety via a secondary amine bridge.

Physical and Chemical Properties

The fundamental physical and chemical properties of m-(p-Toluidino)phenol are summarized
in the tables below. These properties are crucial for its handling, storage, and application in
synthetic and analytical procedures.

Table 1: Chemical Identifiers and Molecular Properties
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Parameter Value Reference

IUPAC Name 3-(4-methylanilino)phenol [1]

CAS Number 61537-49-3 [1][2]

Molecular Formula C13H13NO [1112]14]

Molecular Weight 199.25 g/mol [1114]

, CC1=CC=C(C=C1)NC2=CC(=

Canonical SMILES [1]
CC=C2)0
TWYLNUMRYUFZIN-

InChl Key [1]
UHFFFAOYSA-N
3-Hydroxy-4'-
methyldiphenylamine, 3-p-

Synonyms ) [1]
Tolylamino-phenol,
Phentolamine EP Impurity C

Table 2: Physicochemical Data

Parameter Value Reference
Pale Orange to Pale Grey

Appearance .
Solid

Melting Point 82°C

Boiling Point 358.9 £ 17.0 °C (Predicted)

Density 1.170 + 0.06 g/cm3 (Predicted)

pKa 9.88 + 0.10 (Predicted)
Sparingly soluble in DMSO,

- slightly soluble in Methanol.

Solubility o [1]
Enhanced solubility in polar
aprotic solvents.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.researchgate.net/figure/Synthetic-Strategy-for-diarylamines-5-and-8-via-Buchwald-Hartwig-amination_fig4_363075864
https://www.researchgate.net/figure/Synthetic-Strategy-for-diarylamines-5-and-8-via-Buchwald-Hartwig-amination_fig4_363075864
https://pubs.rsc.org/en/content/articlehtml/2025/gc/d4gc06065b
https://www.researchgate.net/figure/Synthetic-Strategy-for-diarylamines-5-and-8-via-Buchwald-Hartwig-amination_fig4_363075864
https://pubs.rsc.org/en/content/articlehtml/2025/gc/d4gc06065b
https://www.researchgate.net/figure/Synthetic-protocols-toward-the-construction-of-N-N-diarylamines_fig1_372013565
https://www.researchgate.net/figure/Synthetic-Strategy-for-diarylamines-5-and-8-via-Buchwald-Hartwig-amination_fig4_363075864
https://www.researchgate.net/figure/Synthetic-protocols-toward-the-construction-of-N-N-diarylamines_fig1_372013565
https://www.researchgate.net/figure/Synthetic-Strategy-for-diarylamines-5-and-8-via-Buchwald-Hartwig-amination_fig4_363075864
https://www.researchgate.net/figure/Synthetic-Strategy-for-diarylamines-5-and-8-via-Buchwald-Hartwig-amination_fig4_363075864
https://www.researchgate.net/figure/Synthetic-Strategy-for-diarylamines-5-and-8-via-Buchwald-Hartwig-amination_fig4_363075864
https://www.researchgate.net/figure/Synthetic-Strategy-for-diarylamines-5-and-8-via-Buchwald-Hartwig-amination_fig4_363075864
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Synthesis and Purification Protocols

The synthesis of m-(p-Toluidino)phenol, a diarylamine, can be approached through
established cross-coupling methodologies. While a specific, detailed protocol for this exact
molecule is not readily available in published literature, a plausible and effective synthesis can
be designed based on well-known reactions such as the Buchwald-Hartwig amination or the
Ullimann condensation.

Proposed Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms
carbon-nitrogen bonds between aryl halides and amines.[5][6] This method is highly versatile
and generally provides good yields for a wide range of substrates.

Reactants:

m-Bromophenol (or m-lodophenol for higher reactivity)

p-Toluidine

Palladium catalyst (e.g., Pdz(dba)s - Tris(dibenzylideneacetone)dipalladium(0))

Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2C0O3))

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Experimental Protocol:

e Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen),
combine m-bromophenol (1.0 eq), p-toluidine (1.2 eq), the palladium catalyst (e.g., 1-2
mol%), and the phosphine ligand (e.g., 2-4 mol%).

e Reaction Setup: Add the base (e.g., NaOtBu, 1.4 eq) to the flask.

e Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
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» Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a
suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can then be purified by column chromatography
on silica gel.

Reaction Setup (Ine nAlmnph e)
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Caption: Proposed workflow for the synthesis of m-(p-Toluidino)phenol via Buchwald-Hartwig
amination.
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Purification Protocol

Purification of the synthesized m-(p-Toluidino)phenol is critical to remove unreacted starting
materials, catalyst residues, and by-products. Column chromatography is the most effective
method.

Procedure:
o Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
e Column Packing: Prepare a silica gel column using a non-polar solvent (e.g., hexane).

e Elution: Load the crude product slurry onto the column. Elute the column with a gradient of
ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to
30%).

o Fraction Collection: Collect fractions and analyze them by TLC to identify those containing
the pure product.

e Solvent Removal: Combine the pure fractions and remove the solvent under reduced
pressure to yield the purified m-(p-Toluidino)phenol.

Analytical and Spectroscopic Characterization

Thorough analytical characterization is essential to confirm the identity and purity of m-(p-
Toluidino)phenol.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable
for purity assessment.

e Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 pym).
o Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

o Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the
compound (typically around 254 nm).
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¢ Flow Rate: 1.0 mL/min.

Gas Chromatography (GC): Due to the polarity of the phenol and amine groups, derivatization
may be necessary for optimal GC analysis to improve volatility and peak shape.

Derivatization: Acetylation of the hydroxyl and amino groups using acetic anhydride.

e Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (5% phenyl-
95% dimethylpolysiloxane).

e Carrier Gas: Helium.

o Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to
a high final temperature (e.g., 280 °C) to ensure elution.

o Detector: Flame lonization Detector (FID) or Mass Spectrometer (MS).
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Caption: General analytical workflow for the characterization of m-(p-Toluidino)phenol.

Spectroscopic Data

Mass Spectrometry (MS):

o Expected Molecular lon: In electron ionization (EI) mass spectrometry, the molecular ion
peak [M]* is expected at an m/z of 199, corresponding to the molecular formula C13H13NO.

[1][7]

o Fragmentation: Characteristic fragmentation patterns for phenols include the loss of CO (m/z
28) and HCO (m/z 29).[8] Arylamines may also show fragmentation patterns related to the
loss of radicals from the alkyl substituent on the aromatic ring.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on both rings, the N-H proton, the O-H proton, and the methyl group protons.

o Aromatic Protons: Multiple signals in the range of 6.5-7.5 ppm.

o N-H and O-H Protons: Broad singlets, with chemical shifts that can vary depending on the
solvent and concentration. The phenolic -OH proton typically appears between 4-7 ppm.[9]

o Methyl Protons: A singlet around 2.3 ppm.

e 13C NMR: The carbon NMR spectrum should display signals for all 13 carbon atoms, though
some aromatic carbon signals may overlap. The number of distinct signals will depend on
the molecule's symmetry. The carbon attached to the oxygen will be downfield (around 150-
160 ppm), and the methyl carbon will be upfield (around 20-25 ppm).

Infrared (IR) Spectroscopy:

e O-H Stretch: A broad absorption band in the region of 3200-3600 cm~1 due to the phenolic
hydroxyl group, with the broadening caused by hydrogen bonding.[9]

e N-H Stretch: A moderate absorption band around 3300-3400 cm™1.

e C-N Stretch: An absorption in the 1250-1350 cm~1 region.

e C-O Stretch: A strong absorption around 1200-1260 cm™1.

o Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm~1 region.

o Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm~1 can help confirm the
substitution patterns of the aromatic rings.

Reactivity and Stability

» Electrophilic Aromatic Substitution: The phenol and toluidine rings are both activated towards
electrophilic substitution. The hydroxyl and amino groups are ortho-, para-directing
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activators, making the molecule highly susceptible to reactions like halogenation, nitration,
and sulfonation.[1]

o Oxidation: Phenols and arylamines are susceptible to oxidation, which can lead to coloration
of the compound upon exposure to air and light. Therefore, it should be stored in a cool, dark
place under an inert atmosphere.

o Acid-Base Chemistry: The phenolic hydroxyl group is weakly acidic (predicted pKa = 9.88),
while the secondary amine is weakly basic. These properties influence its solubility and
reactivity in different pH environments.

Biological Activity and Signaling Pathways

Currently, there is no specific, well-documented biological activity or signaling pathway directly
associated with m-(p-Toluidino)phenol itself in the scientific literature.[7] Its primary
significance in the context of drug development is as a precursor and process-related impurity
in the manufacturing of phentolamine.[1][7] As an impurity, its presence must be carefully
monitored and controlled in the final drug product. For drug development professionals,
understanding its synthesis and analytical behavior is crucial for quality control and regulatory
compliance.
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Caption: Relationship of m-(p-Toluidino)phenol to its precursors and its role in
pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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